

# An In-depth Technical Guide to Diethyl 1,1-cyclopropanedicarboxylate

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## Compound of Interest

Compound Name: *Diethyl 1,1-cyclopropanedicarboxylate*

Cat. No.: *B117591*

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Introduction: **Diethyl 1,1-cyclopropanedicarboxylate**, a colorless oily liquid, is a versatile and pivotal intermediate in organic synthesis.<sup>[1][2]</sup> Its unique strained cyclopropane ring structure combined with two ester functionalities makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant applications, particularly tailored for professionals in research, chemical synthesis, and drug development.

## Chemical Identity and Nomenclature

The standard and systematic name for this compound according to IUPAC nomenclature is diethyl cyclopropane-1,1-dicarboxylate.<sup>[3][4]</sup> It is also commonly referred to by other synonyms.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	<b>diethyl cyclopropane-1,1-dicarboxylate</b>	<a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	1559-02-0	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>4</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	186.21 g/mol	<a href="#">[1]</a>
InChI Key	KYYUCZOHNYSLFV-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[5]</a>
Canonical SMILES	<chem>CCOC(=O)C1(CC1)C(=O)OC</chem> C	<a href="#">[5]</a>

| Synonyms | 1,1-Bis(ethoxycarbonyl)cyclopropane, Diethyl cyclopropane-1,1-dicarboxylate, 1,1-Cyclopropanedicarboxylic acid diethyl ester |[\[1\]](#)[\[3\]](#)[\[6\]](#) |

## Physicochemical Properties

The physical and chemical properties of **Diethyl 1,1-cyclopropanedicarboxylate** are well-documented, making it a reliable reagent in various experimental settings.

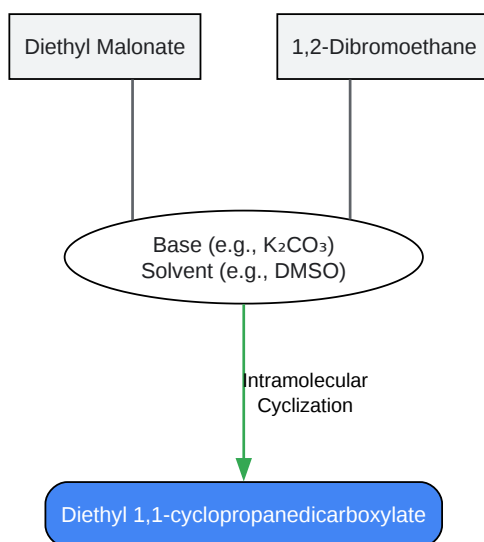
Table 2: Physicochemical Data

Property	Value	Reference
Appearance	<b>Clear colorless liquid/oil</b>	<a href="#">[1]</a> <a href="#">[7]</a>
Boiling Point	94-96 °C at 10 mmHg	<a href="#">[7]</a> <a href="#">[8]</a>
Density	1.055 g/mL at 25 °C	<a href="#">[7]</a> <a href="#">[8]</a>
Refractive Index (n <sub>20</sub> /D)	1.433	<a href="#">[7]</a> <a href="#">[8]</a>
Flash Point	87 °C (188.6 °F) - closed cup	

| Storage Temperature | 2-8°C (Refrigerator) |[\[1\]](#) |

## Synthesis

The most common and industrially significant method for synthesizing **Diethyl 1,1-cyclopropanedicarboxylate** involves the reaction of diethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[9][10] This reaction is a classic example of an intramolecular double alkylation.



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*General synthesis scheme for **Diethyl 1,1-cyclopropanedicarboxylate**.*

The following protocol is adapted from a reported synthesis procedure.[7]

Materials:

- Diethyl malonate (1.87 mol)
- 1,2-dibromoethane (3.38 mol)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (7.39 mol)
- Tetrabutylammonium bromide (Bu<sub>4</sub>NBr) (19 mmol) - as a phase-transfer catalyst
- Dimethyl sulfoxide (DMSO) (1.5 L)

- Ethyl acetate (EtOAc)
- Water (H<sub>2</sub>O)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- In a 5 L four-necked round-bottom flask, dissolve diethyl malonate and 1,2-dibromoethane in DMSO.
- Add potassium carbonate and tetrabutylammonium bromide to the solution.
- Stir the reaction mixture vigorously at room temperature for 48 hours.
- Upon completion, quench the reaction by adding 2 L of water.
- Extract the aqueous mixture three times with 1.5 L portions of ethyl acetate.
- Combine the organic phases, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purify the resulting residue by vacuum distillation at 5-10 mmHg and 64-65°C to yield the final product as an oil.<sup>[7]</sup>

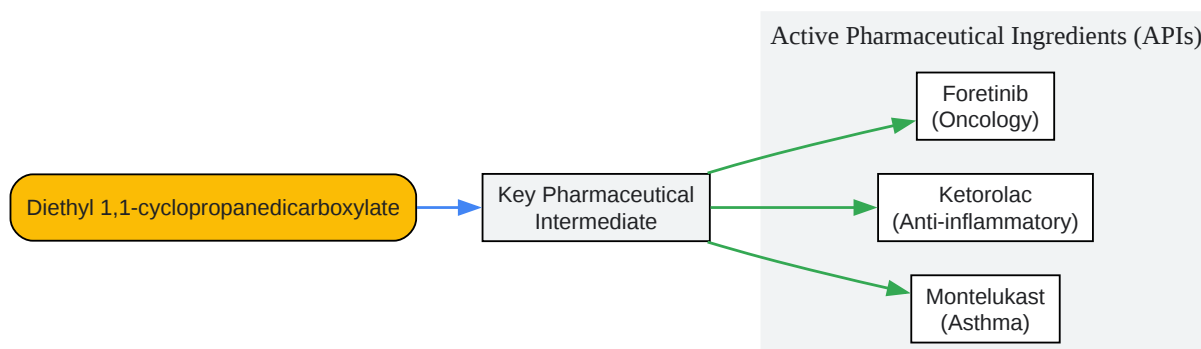
## Applications in Drug Development and Organic Synthesis

**Diethyl 1,1-cyclopropanedicarboxylate** is a crucial starting material for various active pharmaceutical ingredients (APIs) and serves as a versatile intermediate for introducing the cyclopropane moiety into molecular structures.<sup>[2][11]</sup> Its strained ring can undergo ring-opening addition reactions with various nucleophiles, providing pathways to diverse chemical scaffolds.<sup>[7]</sup>

This compound is a key intermediate in the synthesis of several important drugs:

- Montelukast: An asthma medication and leukotriene receptor antagonist.<sup>[2][11][12]</sup>

- Ketorolac: A non-steroidal anti-inflammatory drug (NSAID).[11][12]
- Foretinib: A dual tyrosine kinase inhibitor investigated for cancer therapy.[2]



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*Role as a precursor in the synthesis of major pharmaceutical drugs.*

Beyond pharmaceuticals, it is used in the agrochemical industry as a building block for new pesticides and herbicides.[12] It is also employed in polymer synthesis, where ring-opening polymerization can create novel polymer backbones.[2]

## Spectroscopic Data

Characterization of **Diethyl 1,1-cyclopropanedicarboxylate** is routinely performed using standard spectroscopic methods. Spectral data is available through various chemical databases.[1][13]

- $^1\text{H}$  NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl ester groups (a triplet and a quartet) and the diastereotopic methylene protons of the cyclopropane ring.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons, the quaternary cyclopropane carbon, the methylene carbons of the ethyl groups and the cyclopropane ring, and the methyl carbons.

- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for structural confirmation.[4]
- Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong absorption band for the C=O stretching of the ester groups.

## Safety and Handling

**Diethyl 1,1-cyclopropanedicarboxylate** is classified as a combustible liquid. Standard laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is recommended. In case of insufficient ventilation, a suitable respirator (e.g., type ABEK EN14387 filter) should be used.
- Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. It is typically stored in a refrigerator.[1]

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